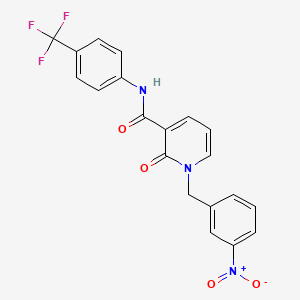
1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the nitro group might be introduced through a nitration reaction, and the trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent . The carboxamide group might be formed through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, trifluoromethyl, and carboxamide groups, as well as the 2-pyridone ring, would likely have significant effects on the compound’s shape and electronic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is electron-withdrawing and could potentially participate in electrophilic aromatic substitution reactions . The trifluoromethyl group is also electron-withdrawing and could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro, trifluoromethyl, and carboxamide groups could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Crystal Structure Analysis: Compounds similar to "1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide" have been synthesized and their crystal structures analyzed to understand their chemical bonding and molecular arrangements. Such studies offer insights into the physical properties and potential applications of these compounds in material science and drug design (Zhong et al., 2010).
Biological Activity and Drug Design
- Antimicrobial Agents: Derivatives of dihydropyridines, including structures related to "1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide," have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit moderate to good activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Chemical Reactions and Mechanisms
- Recyclization Reactions: Studies on the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have shown how nitrogen-containing binucleophiles can lead to the formation of fused compounds. This research has implications for organic synthesis and the development of novel organic compounds (Britsun et al., 2009).
Pharmaceutical Applications
- Drug Development: The structure and synthesis pathways of compounds related to "1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide" are crucial in the development of new pharmaceutical agents. For example, research into the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents demonstrates the importance of these chemical structures in creating new drugs (Schroeder et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-6-8-15(9-7-14)24-18(27)17-5-2-10-25(19(17)28)12-13-3-1-4-16(11-13)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCHXYRCHQMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

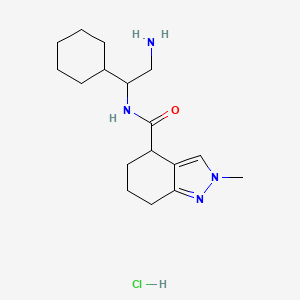
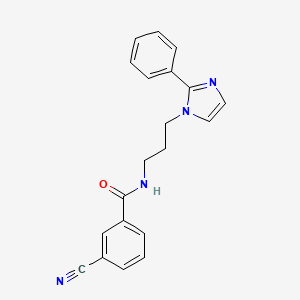
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
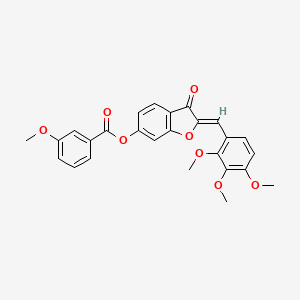
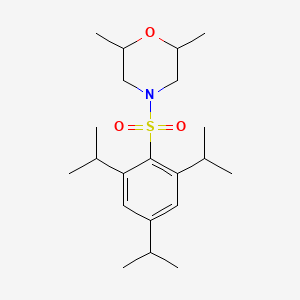
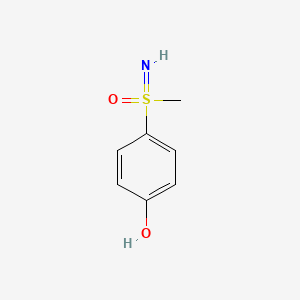
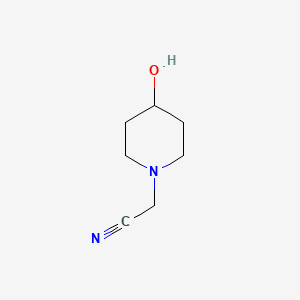
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)